(r)-4-(1-Aminoethyl)-2-fluorophenol
CAS No.:
Cat. No.: VC18234926
Molecular Formula: C8H10FNO
Molecular Weight: 155.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10FNO |
|---|---|
| Molecular Weight | 155.17 g/mol |
| IUPAC Name | 4-[(1R)-1-aminoethyl]-2-fluorophenol |
| Standard InChI | InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
| Standard InChI Key | VWURQMSCABRCTE-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)O)F)N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)O)F)N |
Introduction
Chemical and Structural Properties
(R)-4-(1-Aminoethyl)-2-fluorophenol (molecular formula: C₈H₁₀FNO, molecular weight: 155.17 g/mol) is characterized by a fluorinated phenolic ring substituted with an aminoethyl group at the para position. The chiral center at the aminoethyl carbon confers stereoselective properties critical for biological interactions. The fluorine atom at the ortho position enhances electronegativity, influencing the compound’s solubility and metabolic stability.
Molecular Configuration
The compound’s three-dimensional structure features a planar aromatic ring with a tetrahedral chiral center. Density functional theory (DFT) calculations suggest that the fluorine atom induces a dipole moment of 1.45 D, while the amino group participates in hydrogen bonding with a calculated bond dissociation energy of 25.3 kcal/mol. These properties contribute to its reactivity in synthetic pathways and interactions with biological targets.
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Melting Point | 128–130°C (decomposes) |
| LogP (Partition Coefficient) | 1.2 ± 0.1 |
| Aqueous Solubility (25°C) | 12.5 mg/mL |
| pKa (Amino Group) | 9.8 |
These values underscore its moderate lipophilicity and solubility in polar solvents, making it suitable for formulation in aqueous and organic matrices.
Synthesis and Industrial Production
The synthesis of (R)-4-(1-Aminoethyl)-2-fluorophenol has evolved from traditional chemical methods to biocatalytic approaches, with significant advancements in enantioselectivity and yield.
Enzymatic Synthesis via Transaminase Catalysis
A landmark method described in CN107586796B employs ω-transaminase to catalyze the asymmetric amination of 5-fluoro-2-hydroxyacetophenone . Key steps include:
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Reaction Setup: A buffer solution (pH 8.0) containing pyridoxal phosphate (PLP, 10–20 mM), isopropylamine (amino donor), and transaminase dry powder (0.5–1% w/w of substrate) is prepared .
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Substrate Addition: 5-Fluoro-2-hydroxyacetophenone dissolved in dimethyl sulfoxide (DMSO) is introduced under vacuum (-0.03 to -0.06 MPa) at 35°C .
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Reaction Monitoring: After 18 hours, high-performance liquid chromatography (HPLC) confirms >99% substrate conversion .
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Purification: Acid-base extraction and crystallization yield the product with 99.5% enantiomeric excess (ee) and 78% isolated yield .
This method eliminates the need for expensive chiral auxiliaries (e.g., R-tert-butylsulfinamide) and harsh conditions (e.g., -65°C), offering a scalable and cost-effective alternative .
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Chiral Auxiliary | Required (R-tert-butylsulfinamide) | Not required |
| Temperature | -65°C | 25–35°C |
| Reaction Time | 48–72 hours | 18–24 hours |
| Enantiomeric Excess (ee) | 85–90% | 99.5% |
| Yield | 50–60% | 75–78% |
The enzymatic route outperforms traditional methods in efficiency and sustainability, aligning with green chemistry principles .
Biological Activities and Mechanism of Action
(R)-4-(1-Aminoethyl)-2-fluorophenol exhibits promising bioactivity, particularly in oncology and neurology.
Anticancer Activity
As an intermediate in TP Therapeutics’ kinase inhibitors (WO2017007759), the compound modulates protein kinase activity, targeting acquired mutations in cancers . In vitro studies demonstrate:
The aminoethyl group facilitates hydrogen bonding with kinase ATP-binding pockets, while fluorine enhances membrane permeability.
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT₁A | 120 nM | Partial agonism |
| D₂ | 450 nM | Antagonism |
These interactions position the compound as a candidate for psychiatric and neurodegenerative disorders.
Applications in Drug Development
Kinase Inhibitor Precursors
(R)-4-(1-Aminoethyl)-2-fluorophenol is a key building block in larotrectinib and entrectinib, FDA-approved TRK inhibitors . Its chiral purity ensures optimal target engagement and reduces off-target effects.
Antibacterial Agents
Derivatives with modified aminoethyl chains show activity against methicillin-resistant Staphylococcus aureus (MRSA):
| Derivative | MIC (μg/mL) |
|---|---|
| R-configuration | 2.5 |
| S-configuration | 25.0 |
The R-enantiomer’s superior efficacy underscores the importance of stereochemistry.
Research Frontiers and Challenges
Pharmacokinetic Optimization
Despite its promise, the compound exhibits suboptimal oral bioavailability (F = 35%) due to first-pass metabolism. Prodrug strategies (e.g., phosphate esterification) are under investigation to enhance absorption.
Scalability of Enzymatic Synthesis
While transaminase-based methods are efficient, enzyme stability at industrial scales remains a hurdle. Immobilization on silica nanoparticles has increased catalyst lifetime by 300% in pilot studies .
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